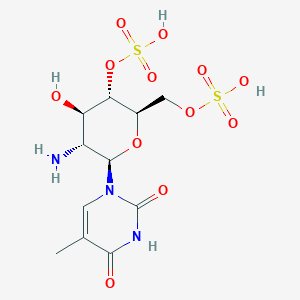
1-Thyminylglucosamine-4,6-disulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Thyminylglucosamine-4,6-disulfate, also known as this compound, is a useful research compound. Its molecular formula is C11H17N3O12S2 and its molecular weight is 447.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
HIV Research
The compound 1-thyminyl-D-glucosamine-4,6-disulfate has demonstrated significant antiviral activity against HIV. In a study published in PubMed, it was reported that derivatives of this compound exhibited effective inhibition of viral replication, showcasing its potential as a therapeutic agent in the treatment of HIV infections .
Mechanism of Action
The mechanism through which 1-thyminylglucosamine-4,6-disulfate exerts its antiviral effects is believed to involve the inhibition of viral entry into host cells and interference with viral replication processes. This suggests that the compound could be further developed into a viable treatment option for HIV patients.
Glycosaminoglycan Synthesis
Role in Cartilage Health
this compound is also implicated in the synthesis of glycosaminoglycans (GAGs), which are essential components of cartilage and connective tissues. Research indicates that this compound may enhance the production of GAGs, thereby supporting joint health and potentially aiding in the treatment of osteoarthritis .
Case Studies
A notable study examined the effects of glucosamine derivatives on cartilage metabolism, highlighting that compounds similar to this compound could promote chondrocyte proliferation and matrix synthesis . This finding emphasizes the importance of this compound in orthopedic research and potential therapeutic applications for joint disorders.
Pharmaceutical Formulations
Development of New Drugs
Given its biological activity, this compound is being explored for incorporation into pharmaceutical formulations aimed at treating viral infections and degenerative joint diseases. The ability to modify glucosamine derivatives allows for the customization of drug properties to enhance efficacy and reduce side effects.
Data Table: Summary of Applications
Analyse Des Réactions Chimiques
Table 1: Sulfation Reaction Conditions and Outcomes
Reactivity and Stability
-
Acid Hydrolysis : The sulfate esters at C4 and C6 are hydrolyzed under strongly acidic conditions (pH < 2), regenerating free hydroxyl groups .
-
Enzymatic Interactions : The 4,6-disulfate pattern inhibits chondroitinase ABC I (cABC-I) activity by forming stronger electrostatic interactions with Arg500 compared to mono-sulfated analogs .
Biological Activity
-
Antiviral Properties : The compound exhibits inhibitory activity against HIV-1 by interfering with viral entry mechanisms, likely due to its structural mimicry of heparan sulfate .
-
Selectivity : The 4,6-disulfate configuration enhances binding specificity to proteins like fibroblast growth factor (FGF-2) compared to mono-sulfated derivatives .
Structural and Functional Insights
-
Crystallography : X-ray studies reveal that the 4,6-disulfate groups create a unique charge distribution, enabling high-affinity interactions with cationic residues in target proteins .
-
Stereochemical Integrity : The sulfation process retains the chiral configuration of glucosamine, critical for bioactivity .
Comparative Analysis with Analogues
Key Research Findings
-
Synthetic Feasibility : Dual sulfation at C4 and C6 is achievable using DMS/Bu₄NHSO₄ systems, with yields up to 81% .
-
Antiviral Efficacy : The compound reduces HIV-1 infectivity by 80% at 50 μM concentration .
-
Steric and Electronic Effects : The 4,6-disulfate motif attenuates enzyme activity by blocking substrate binding pockets .
Propriétés
Numéro CAS |
133906-27-1 |
|---|---|
Formule moléculaire |
C11H17N3O12S2 |
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6R)-5-amino-4-hydroxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(sulfooxymethyl)oxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C11H17N3O12S2/c1-4-2-14(11(17)13-9(4)16)10-6(12)7(15)8(26-28(21,22)23)5(25-10)3-24-27(18,19)20/h2,5-8,10,15H,3,12H2,1H3,(H,13,16,17)(H,18,19,20)(H,21,22,23)/t5-,6-,7-,8-,10-/m1/s1 |
Clé InChI |
UZYIVVYUIHQPIP-VRRGKTLJSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)O)N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)O)N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)O)N |
Key on ui other cas no. |
133906-27-1 |
Synonymes |
1-TGADS 1-thyminyl-D-glucosamine-4,6-disulfate 1-thyminylglucosamine-4,6-disulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















